molecular formula C22H25ClFN3O2 B12755828 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride CAS No. 120944-26-5

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride

Cat. No.: B12755828
CAS No.: 120944-26-5
M. Wt: 417.9 g/mol
InChI Key: ODIKCDOLFYBSBJ-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride is a synthetic organic compound that belongs to the class of oxazolones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride typically involves the following steps:

    Formation of the Oxazolone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazolone ring with a fluorophenyl group, often using a halogenation reaction.

    Attachment of the Piperazinyl Propyl Group: This is typically done through a nucleophilic substitution reaction where the piperazinyl propyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl propyl group.

    Reduction: Reduction reactions can occur at the oxazolone ring or the fluorophenyl group.

    Substitution: The compound can undergo various substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound might be used in studies related to enzyme inhibition or receptor binding due to its potential biological activity.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs for various diseases.

Industry

In industry, the compound could be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Oxazolone, 4-phenyl-5-(3-(4-phenyl-1-piperazinyl)propyl)-: Lacks the fluorophenyl group.

    2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride might confer unique properties such as increased lipophilicity or altered biological activity compared to its analogs.

Properties

CAS No.

120944-26-5

Molecular Formula

C22H25ClFN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-[3-(4-phenylpiperazin-1-yl)propyl]-3H-1,3-oxazol-2-one;hydrochloride

InChI

InChI=1S/C22H24FN3O2.ClH/c23-18-10-8-17(9-11-18)21-20(28-22(27)24-21)7-4-12-25-13-15-26(16-14-25)19-5-2-1-3-6-19;/h1-3,5-6,8-11H,4,7,12-16H2,(H,24,27);1H

InChI Key

ODIKCDOLFYBSBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl

Origin of Product

United States

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